Sodium isobutyl 4-oxidobenzoate
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Overview
Description
Sodium isobutyl 4-oxidobenzoate is a chemical compound with the molecular formula C11H15NaO3 and a molecular weight of 218.23 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 4-oxidobenzoate typically involves the esterification of 4-hydroxybenzoic acid with isobutanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents such as toluene or methanol
Industrial Production Methods: Industrial production methods are similar but scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Sodium isobutyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a preservative in biological samples.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of sodium isobutyl 4-oxidobenzoate involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- Sodium butyl 4-oxidobenzoate
- Sodium propyl 4-oxidobenzoate
- Sodium methyl 4-oxidobenzoate
Comparison: Sodium isobutyl 4-oxidobenzoate is unique due to its specific isobutyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability compared to its analogs. This makes it particularly useful in applications requiring enhanced solubility and stability .
Properties
CAS No. |
84930-15-4 |
---|---|
Molecular Formula |
C11H14NaO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
sodium;4-(2-methylpropoxycarbonyl)phenolate |
InChI |
InChI=1S/C11H14O3.Na/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3; |
InChI Key |
MTJOUMUFQWWSAH-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O.[Na] |
84930-15-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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